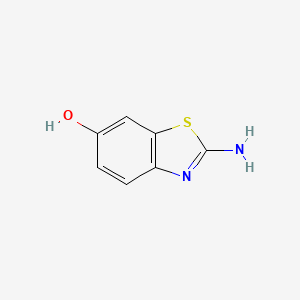

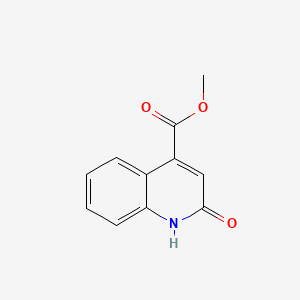

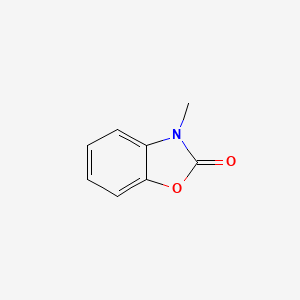

2-氧代-1,2-二氢喹啉-4-甲酸甲酯

描述

Synthesis Analysis

The synthesis of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylates involves efficient methodologies starting from 2-oxo-quinoline carboxylic acid, which undergoes esterification and alkylation reactions. This process is characterized by the use of 1H NMR and 13C NMR spectroscopic measurements for structural investigation, with some compounds' molecular and crystal structures further examined by single-crystal X-ray crystallography. Additionally, the closest contacts between active atoms of the structures were identified through Hirshfeld surface analyses, molecular docking studies, and DFT calculations, showing compatibility between experimental results and calculated ones (Hayani et al., 2020).

Molecular Structure Analysis

The molecular structure of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylates has been established through X-ray structural analysis, demonstrating the compound's conformation and spatial arrangement. These studies provide insight into the compound's chemical behavior and reactivity, facilitating its application in further synthetic processes (Rudenko et al., 2013).

Chemical Reactions and Properties

The reactivity of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylates has been explored in various contexts, including their participation in regioselective synthesis processes. Such studies shed light on the compound's ability to undergo different chemical reactions, contributing to the synthesis of novel quinoline-based compounds with high regioselectivity. This aspect is crucial for designing and synthesizing new molecules with desired properties (Rajesh et al., 2015).

科学研究应用

抗癌活性

2-氧代-1,2-二氢喹啉-4-甲酸甲酯及其衍生物在抗癌活性方面显示出有希望的结果。一项研究合成了这种化合物的新的衍生物,并测试了它们对乳腺癌 MCF-7 细胞系的作用。研究发现,某些化合物表现出很强的抗癌活性,突出了 2-氧代-1,2-二氢喹啉-4-甲酸甲酯在癌症治疗研究中的潜力(Gaber et al., 2021)。

合成和结构研究

一些研究集中于 2-氧代-1,2-二氢喹啉-4-甲酸甲酯衍生物的合成和结构分析。这包括对这些化合物的性质及其在各个领域中的潜在应用的研究。例如,一项研究深入研究了相关酯的碱性水解和特定衍生物的形成,提供了对其化学行为和性质的见解(Ukrainets et al., 2006)。

抗缺氧和抗氧化特性

研究还探讨了 2-氧代-1,2-二氢喹啉-4-甲酸甲酯衍生物的抗缺氧和潜在抗氧化特性。在一项研究中,合成了衍生物并评估了它们的抗缺氧作用,显示出某些化合物的高效性。这表明这些衍生物可能用于开发治疗与缺氧相关的疾病(Ukrainets et al., 2014)。

潜在的利尿应用

已经对 2-氧代-1,2-二氢喹啉-4-甲酸甲酯衍生物的利尿特性进行了研究。一项研究合成了一系列化合物并研究了它们对肾功能的影响,目的是建立结构与利尿活性之间的关系(Ukrainets et al., 2008)。

分子对接和计算研究

已经对 2-氧代-1,2-二氢喹啉-4-甲酸甲酯衍生物进行了分子对接和计算研究。这些研究旨在了解这些化合物在分子水平上的相互作用,这对于设计药物和了解其作用机制至关重要。例如,一项研究集中于衍生物的合成和结构解析,包括分子对接模拟以评估潜在的生物活性(Hayani et al., 2021)。

安全和危害

The safety information available indicates that “Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

Target of Action

Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate is a type of organic compound that belongs to the quinoline family , suggesting that they may interact with a variety of biological targets.

Mode of Action

. The compound’s interaction with its targets could lead to changes in cellular processes, although the specifics would depend on the nature of the target.

Biochemical Pathways

. These could include pathways related to cell signaling, metabolism, and other cellular processes.

Pharmacokinetics

. These properties suggest that the compound could have good bioavailability.

Result of Action

, it is plausible that this compound could have significant effects at the molecular and cellular levels, potentially influencing cell signaling, gene expression, and other cellular processes.

属性

IUPAC Name |

methyl 2-oxo-1H-quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-6-10(13)12-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZNRIXRLYHAKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192636 | |

| Record name | 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84906-82-1, 39497-01-3 | |

| Record name | 4-Quinolinecarboxylic acid, 2-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84906-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039497013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do substituents on the quinoline ring system influence the crystal packing of these compounds?

A1: The research on "Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate" [] reveals that the molecule exhibits an intramolecular C—H⋯O hydrogen bond, contributing to its planar conformation. In the crystal lattice, weak C—H⋯O hydrogen bonds link molecules into chains, while π–π interactions between pyridine and benzene rings lead to layered packing.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1265909.png)

![4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride](/img/structure/B1265913.png)

![4-Azatricyclo[4.3.1.13,8]undecane](/img/structure/B1265917.png)